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1,1'-Azonaphthalene

Catalog No.
S661118
CAS No.
487-10-5
M.F
C20H14N2
M. Wt
282.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Azonaphthalene

CAS Number

487-10-5

Product Name

1,1'-Azonaphthalene

IUPAC Name

dinaphthalen-1-yldiazene

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C20H14N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H

InChI Key

ICIDZHMCYAIUIJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=CC4=CC=CC=C43

1,1'-Azonaphthalene is an organic compound with the molecular formula C20H14N2C_{20}H_{14}N_2. It is classified as an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two naphthalene units. This compound is known for its distinct structure which contributes to its unique chemical properties and potential applications in various fields, including dye chemistry and materials science. The compound appears as a yellow solid and is soluble in organic solvents such as ethanol and acetone.

As mentioned earlier, 1,1'-Azonaphthalene is primarily used as a model system. It does not possess any inherent biological activity on its own. However, the presence of the azobenzene group allows it to undergo light-induced isomerization reactions. This property makes it valuable for studying enzyme activity, particularly enzymes that can induce or modulate these isomerization reactions [].

Typical of azo compounds:

  • Reduction: It can be reduced to form various amines. For instance, treatment with stannous chloride in hydrochloric acid leads to the formation of 4-amino-1,1'-azonaphthalene .
  • Oxidation: The amino groups present in derivatives of 1,1'-azonaphthalene can undergo oxidation reactions, leading to the formation of nitro or other functional groups.
  • Substitution Reactions: The aromatic nature of the naphthalene rings allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the aromatic rings.

Research into the biological activity of 1,1'-azonaphthalene and its derivatives suggests potential applications in pharmaceuticals. Some derivatives exhibit antimicrobial and antifungal properties, making them candidates for further investigation in medicinal chemistry. The biological effects are largely attributed to their ability to interact with biological macromolecules, influencing cellular processes.

The synthesis of 1,1'-azonaphthalene typically involves the coupling of naphthylamine derivatives. Common methods include:

  • Diazotization followed by Coupling: This method involves diazotizing an appropriate naphthylamine and then coupling it with another naphthylamine under acidic conditions.
  • Condensation Reactions: Direct condensation reactions between naphthylamine derivatives can also yield 1,1'-azonaphthalene.

For example, starting from 1-naphthylamine and 2-naphthylamine in the presence of a coupling agent can lead to the formation of 1,1'-azonaphthalene .

1,1'-Azonaphthalene finds applications primarily in:

  • Dye Production: It serves as an intermediate in the synthesis of various dyes due to its intense color properties.
  • Material Science: Its unique structural properties allow it to be used in developing polymers and other materials with specific optical or electronic characteristics.
  • Chemical Research: It is utilized as a reagent in organic synthesis for creating complex molecules.

Studies on the interactions of 1,1'-azonaphthalene with other compounds reveal insights into its reactivity and stability. Interaction with oxidizing agents can lead to degradation products that may have different biological activities. Additionally, research into its photostability indicates that exposure to light can lead to structural changes that affect its application as a dye .

Several compounds share structural similarities with 1,1'-azonaphthalene. Here are a few notable examples:

Compound NameStructure TypeUnique Features
4-Amino-1,1'-azonaphthaleneAmino derivativeContains amino group which enhances reactivity
2,2'-AzonaphthaleneAzo compoundSubstituted at different positions affecting properties
N,N'-DiphenylazoanilineAzo compoundContains phenyl groups which alter solubility

The uniqueness of 1,1'-azonaphthalene lies in its specific arrangement of nitrogen atoms and naphthalene rings which influences its chemical behavior and potential applications compared to these similar compounds.

XLogP3

6.2

Other CAS

487-10-5

Dates

Last modified: 08-15-2023

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